molecular formula C6H5ClN2O4 B13972499 3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride CAS No. 68471-53-4

3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride

Cat. No.: B13972499
CAS No.: 68471-53-4
M. Wt: 204.57 g/mol
InChI Key: ZXMUPEAKLPSDHB-UHFFFAOYSA-N
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Description

1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- is a chemical compound with the molecular formula C6H5ClN2O4 and a molecular weight of 204.5679 . This compound is part of the imidazolidine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- involves several steps. One common method includes the reaction of imidazolidine derivatives with acetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- suitable for various applications .

Chemical Reactions Analysis

1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common with this compound, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- can be compared with other similar compounds such as:

    Imidazole derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.

    Pyrrolidine derivatives: These compounds have a similar ring structure but differ in their chemical properties and applications.

The uniqueness of 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- lies in its specific functional groups, which confer distinct reactivity and applications compared to other similar compounds .

Properties

CAS No.

68471-53-4

Molecular Formula

C6H5ClN2O4

Molecular Weight

204.57 g/mol

IUPAC Name

3-acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride

InChI

InChI=1S/C6H5ClN2O4/c1-3(10)8-2-4(11)9(5(7)12)6(8)13/h2H2,1H3

InChI Key

ZXMUPEAKLPSDHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)N(C1=O)C(=O)Cl

Origin of Product

United States

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